molecular formula C10H21NO2S B13248039 2-[(2-Methylpropanesulfonyl)methyl]piperidine

2-[(2-Methylpropanesulfonyl)methyl]piperidine

Cat. No.: B13248039
M. Wt: 219.35 g/mol
InChI Key: ORDGDDFQKXKMRD-UHFFFAOYSA-N
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Description

2-[(2-Methylpropanesulfonyl)methyl]piperidine is a chemical compound with the molecular formula C10H21NO2S. It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used in organic synthesis and pharmaceutical applications. Piperidine derivatives are known for their diverse biological activities and are often used as building blocks in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpropanesulfonyl)methyl]piperidine typically involves the reaction of piperidine with 2-methylpropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropanesulfonyl)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfoxide or sulfide.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2-Methylpropanesulfonyl)methyl]piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive piperidine derivatives.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropanesulfonyl)methyl]piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 2-methylpropanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming strong interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C10H21NO2S

Molecular Weight

219.35 g/mol

IUPAC Name

2-(2-methylpropylsulfonylmethyl)piperidine

InChI

InChI=1S/C10H21NO2S/c1-9(2)7-14(12,13)8-10-5-3-4-6-11-10/h9-11H,3-8H2,1-2H3

InChI Key

ORDGDDFQKXKMRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=O)(=O)CC1CCCCN1

Origin of Product

United States

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